![molecular formula C32H56N4O8 B592931 Sporidesmolide III CAS No. 1803-67-4](/img/structure/B592931.png)
Sporidesmolide III
Overview
Description
Sporidesmolide III: is a cyclodepsipeptide originally isolated from the fungus Pithomyces chartarum. It is the only non-N-methylated analogue of the hexadepsipeptide sporidesmolide complex, eluting in advance of the more abundant N-methyl analogues on reverse phase high-performance liquid chromatography (HPLC) . This compound is the demethyl analogue of sporidesmolide I and is comprised of D- and L-amino acids, utilizing two leucine and four valine sub-units, where two of the valines are converted to the corresponding valic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sporidesmolide III is synthesized through a series of peptide coupling reactions involving D- and L-amino acids. The synthesis involves the use of protecting groups to ensure selective reactions at specific sites. The key steps include the formation of peptide bonds between leucine and valine sub-units, followed by cyclization to form the hexadepsipeptide structure .
Industrial Production Methods: The industrial production of this compound involves fermentation of the fungus Pithomyces chartarum under controlled conditions. The compound is then extracted and purified using techniques such as solvent extraction, crystallization, and HPLC .
Chemical Reactions Analysis
Types of Reactions: Sporidesmolide III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the molecule .
Scientific Research Applications
Sporidesmolide III has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of sporidesmolide III involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Sporidesmolide III is unique among the sporidesmolide complex due to its non-N-methylated structure. Similar compounds include:
Sporidesmolide I: N-methylated analogue with a similar hexadepsipeptide structure.
Sporidesmolide II: Another N-methylated analogue with slight variations in the amino acid sequence.
Sporidesmolide IV: A derivative with additional modifications to the amino acid sub-units
These compounds share structural similarities but differ in their specific chemical modifications, leading to variations in their biological activities and properties .
Biological Activity
Sporidesmolide III is a cyclic depsipeptide produced by the fungus Pithomyces chartarum, which is known for its association with facial eczema in sheep. This compound is part of a family of sporidesmolides that includes several variants, primarily sporidesmolide I, II, and V, with this compound being less abundant. Despite its lesser prominence, the biological activity of this compound has garnered interest due to its potential implications in agricultural and medical fields.
Chemical Structure and Properties
This compound is characterized by its cyclic depsipeptide structure, which typically consists of alternating amino acids and hydroxy acids. The solubility profile of this compound indicates it can dissolve in organic solvents such as ethanol, methanol, DMF, and DMSO, facilitating its extraction and analysis in laboratory settings .
Structural Characteristics
Property | Description |
---|---|
Molecular Formula | C₁₈H₃₃N₃O₇S |
Molecular Weight | 395.54 g/mol |
Solubility | Soluble in ethanol, methanol, DMF, DMSO |
Antifungal Properties
Research has indicated that this compound exhibits antifungal activity, particularly against plant pathogenic fungi. Its efficacy is attributed to its ability to disrupt fungal cell wall biosynthesis, which is critical for fungal growth and survival . The compound's biological activity was assessed through various assays that measured its impact on fungal growth under controlled conditions.
Cytotoxic Effects
This compound has been evaluated for cytotoxic effects against human cancer cell lines. Preliminary studies suggest moderate cytotoxicity; however, specific IC50 values remain to be fully established in comprehensive assays . The compound's potential as an anticancer agent is an area of ongoing research.
Immunosuppressive Activity
Some studies have reported immunosuppressive properties associated with cyclic depsipeptides like this compound. These effects could be beneficial in managing autoimmune conditions or preventing transplant rejection by modulating immune responses .
Study on Fungal Growth and Sporidesmolide Production
A study conducted by Russell et al. (1964) investigated the production of sporidesmin and sporidesmolides by Pithomyces chartarum. It was found that high yields of sporidesmolide correlated with the rapid growth of the fungus, indicating a direct relationship between fungal metabolism and secondary metabolite production .
Antifungal Efficacy Assessment
In another study assessing the antifungal properties of this compound, it was shown to inhibit the growth of several pathogenic fungi effectively. The results indicated that this compound could serve as a natural fungicide in agricultural applications .
Cytotoxicity Evaluation
A recent investigation into the cytotoxic effects of this compound revealed varying degrees of efficacy against different cancer cell lines. The findings suggested potential pathways for further exploration in cancer therapeutics but highlighted the need for more extensive studies to confirm these effects quantitatively .
Properties
IUPAC Name |
(3R,6R,9S,12S,15S,18S)-3,12-bis(2-methylpropyl)-6,9,15,18-tetra(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56N4O8/c1-15(2)13-21-31(41)43-25(19(9)10)29(39)36-24(18(7)8)28(38)34-22(14-16(3)4)32(42)44-26(20(11)12)30(40)35-23(17(5)6)27(37)33-21/h15-26H,13-14H2,1-12H3,(H,33,37)(H,34,38)(H,35,40)(H,36,39)/t21-,22+,23-,24+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQPBOFHICXBCU-HQJTZPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(C(=O)NC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)O[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O[C@H](C(=O)N[C@@H](C(=O)N1)C(C)C)C(C)C)CC(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-67-4 | |
Record name | Sporidesmolide III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SPORIDESMOLIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HEK8TYB6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.